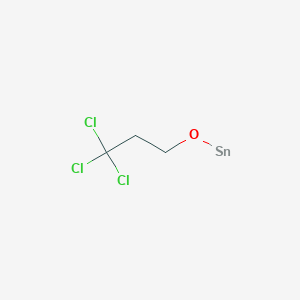
CID 78063779
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,3-Trichloropropoxy)stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloropropoxy)stannane typically involves the reaction of trichloropropanol with a tin-based reagent. One common method is the reaction of trichloropropanol with tributyltin hydride in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of (3,3,3-Trichloropropoxy)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the toxicity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trichloropropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trichloropropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3,3,3-Trichloropropoxy)stannane is used as a reagent in organic synthesis. It is particularly useful in the Stille coupling reaction, which forms carbon-carbon bonds between stannanes and halides .
Biology and Medicine
Organotin compounds, including (3,3,3-Trichloropropoxy)stannane, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry
In industry, (3,3,3-Trichloropropoxy)stannane is used in the production of polymers and as a catalyst in various chemical processes. Its ability to form stable bonds with carbon makes it valuable in materials science .
Mechanism of Action
The mechanism of action of (3,3,3-Trichloropropoxy)stannane involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various functional groups, facilitating reactions such as radical formation and substitution . The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar reactions.
Trichloroheptyl stannane: Similar in structure but with a longer carbon chain.
Uniqueness
(3,3,3-Trichloropropoxy)stannane is unique due to its specific trichloropropoxy group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Properties
Molecular Formula |
C3H4Cl3OSn |
|---|---|
Molecular Weight |
281.1 g/mol |
InChI |
InChI=1S/C3H4Cl3O.Sn/c4-3(5,6)1-2-7;/h1-2H2;/q-1;+1 |
InChI Key |
ZLVPWEBPHOBSRK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[Sn])C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















